molecular formula C22H19N3O4S B7457164 N-(9-ethylcarbazol-3-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

N-(9-ethylcarbazol-3-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

Cat. No. B7457164
M. Wt: 421.5 g/mol
InChI Key: RVJUQQYGAFNFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethylcarbazol-3-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as ECO-PS or simply PS, and it has been extensively studied for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of ECO-PS is complex and varies depending on its application. In photodynamic therapy, ECO-PS is activated by light and generates reactive oxygen species that can kill cancer cells. In cell imaging, ECO-PS binds to specific biomolecules and emits fluorescence upon excitation. In lithography, ECO-PS generates acid upon exposure to light, which initiates a chemical reaction that creates patterns on a surface.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ECO-PS are still being studied. However, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for biomedical applications. ECO-PS has also been shown to have good stability and solubility in various solvents, which makes it suitable for use in different applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of ECO-PS is its versatility and potential for use in various applications. It is also relatively easy to synthesize and has good stability and solubility. However, one of the limitations of ECO-PS is its sensitivity to light, which can limit its use in certain applications. Additionally, further studies are needed to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for research on ECO-PS. One potential area of study is the development of new synthetic methods that can improve the yield and purity of ECO-PS. Another area of study is the optimization of its properties for specific applications, such as improving its sensitivity to light for use in lithography or its selectivity for specific biomolecules for use in cell imaging. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ECO-PS and its potential applications in biomedicine.

Synthesis Methods

The synthesis of ECO-PS involves a multi-step process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 9-ethylcarbazole with 2-chloro-4-sulfamoylphenol in the presence of a base. The resulting intermediate is then subjected to cyclization and oxidation to obtain ECO-PS in high yield.

Scientific Research Applications

ECO-PS has found numerous applications in scientific research, particularly in the fields of materials science and biomedicine. In materials science, ECO-PS has been used as a photoacid generator in lithography and as a photosensitizer in photodynamic therapy. In biomedicine, ECO-PS has been studied for its potential as an anticancer agent and as a fluorescent probe for cell imaging.

properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-2-25-19-6-4-3-5-16(19)17-11-14(7-9-20(17)25)24-30(27,28)15-8-10-21-18(12-15)23-22(26)13-29-21/h3-12,24H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJUQQYGAFNFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-ethylcarbazol-3-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

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